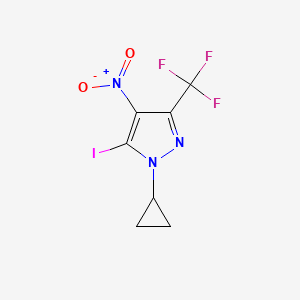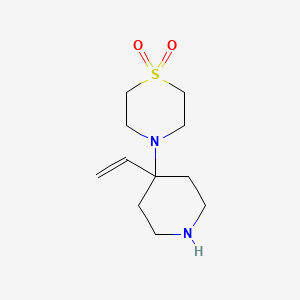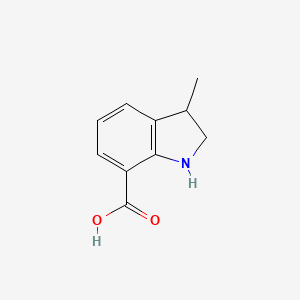
3-Methyl-2,3-dihydro-1H-indole-7-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-2,3-dihydro-1H-indole-7-carboxylic acid is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Preparation Methods
The synthesis of 3-Methyl-2,3-dihydro-1H-indole-7-carboxylic acid can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, where cyclohexanone and phenylhydrazine hydrochloride are reacted using methanesulfonic acid under reflux in methanol . Industrial production methods often involve the use of propionaldehyde phenylhydrazone, which is heated with zinc chloride or sulfuric acid to remove ammonia molecules and obtain the desired indole derivative .
Chemical Reactions Analysis
3-Methyl-2,3-dihydro-1H-indole-7-carboxylic acid undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using hydrogenation methods to yield reduced indole derivatives.
Substitution: Electrophilic substitution reactions are common due to the aromatic nature of the indole ring.
Major products formed from these reactions include various substituted indole derivatives, which have significant biological and chemical applications.
Scientific Research Applications
3-Methyl-2,3-dihydro-1H-indole-7-carboxylic acid has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 3-Methyl-2,3-dihydro-1H-indole-7-carboxylic acid involves its interaction with various molecular targets and pathways. Indole derivatives are known to bind with high affinity to multiple receptors, influencing cell signaling pathways and exerting their biological effects . The exact molecular targets and pathways can vary depending on the specific derivative and its application.
Comparison with Similar Compounds
3-Methyl-2,3-dihydro-1H-indole-7-carboxylic acid can be compared with other similar compounds, such as:
Indole-3-acetic acid: A plant hormone involved in growth and development.
1-Methylindole-3-carboxylic acid: An indole derivative used in organic synthesis.
Indole-3-carboxaldehyde: A compound with significant biological activity and used in various chemical reactions.
The uniqueness of this compound lies in its specific structure and the diverse range of applications it offers in scientific research and industry.
Properties
Molecular Formula |
C10H11NO2 |
|---|---|
Molecular Weight |
177.20 g/mol |
IUPAC Name |
3-methyl-2,3-dihydro-1H-indole-7-carboxylic acid |
InChI |
InChI=1S/C10H11NO2/c1-6-5-11-9-7(6)3-2-4-8(9)10(12)13/h2-4,6,11H,5H2,1H3,(H,12,13) |
InChI Key |
NBAPWWFPSAIMRX-UHFFFAOYSA-N |
Canonical SMILES |
CC1CNC2=C1C=CC=C2C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


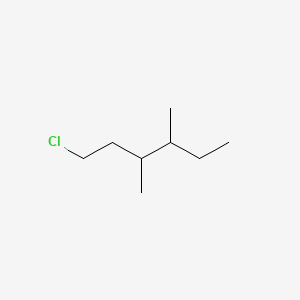

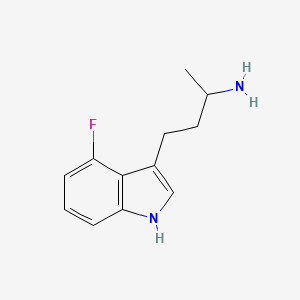
![tert-Butyl N-[3-methyl-1-(methylamino)butan-2-yl]carbamate](/img/structure/B13189510.png)
![2-[Methyl(propan-2-yl)amino]pyridine-3-carbaldehyde](/img/structure/B13189512.png)
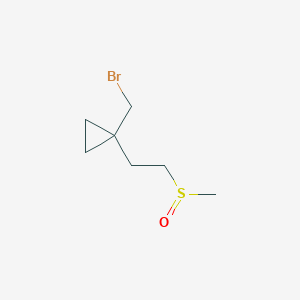
![2-tert-Butyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylic acid](/img/structure/B13189538.png)
![Methyl 2-methyl-1,5,8-trioxaspiro[2.6]nonane-2-carboxylate](/img/structure/B13189544.png)
![3-{1-[(Benzyloxy)carbonyl]-5-methylpyrrolidin-3-yl}benzoic acid](/img/structure/B13189545.png)
